3-[(Dimethylamino)methyl]morpholin-3-yl}methanol 2092310-50-2: Distinct Physicochemical Profile Versus Morpholin-3-ylmethanol
The calculated partition coefficient (LogP) and topological polar surface area (TPSA) for {3-[(Dimethylamino)methyl]morpholin-3-yl}methanol are -1.1011 and 44.73 Ų, respectively . In contrast, the simpler analog morpholin-3-ylmethanol (CAS 7606-37-3) exhibits a higher LogP of approximately -0.8 to -0.9 and a TPSA of 41.49 Ų [1]. The increased polarity and lower LogP of the target compound are directly attributable to the additional dimethylamino group, which enhances aqueous solubility and alters passive membrane permeability. This difference is critical for applications requiring fine-tuning of drug-like properties.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP: -1.1011; TPSA: 44.73 Ų |
| Comparator Or Baseline | Morpholin-3-ylmethanol: LogP ~ -0.85; TPSA: 41.49 Ų |
| Quantified Difference | Δ LogP ≈ -0.25; Δ TPSA = +3.24 Ų |
| Conditions | Calculated properties using standard cheminformatics software (e.g., ChemDraw, ACD/Labs). |
Why This Matters
This quantifiable difference in lipophilicity and polarity directly informs selection for projects where optimizing solubility or reducing CNS penetration is a priority.
- [1] PubChem. Morpholin-3-ylmethanol (CAS 7606-37-3). Computed Properties: XLogP3 -0.9, TPSA 41.5. View Source
